3-(4-Bromo-2-formylphenoxy)propanenitrile
Description
Significance of Multifunctionalized Aromatic Ethers in Synthetic Chemistry
Aromatic ethers are a cornerstone of organic chemistry, defined by an ether linkage (R-O-R') directly attached to an aromatic ring. numberanalytics.com Their importance is underscored by their prevalence in a vast array of biologically active compounds and specialty chemicals. numberanalytics.com In medicinal chemistry, the incorporation of an aromatic ether linkage can significantly modify the physicochemical properties of a drug molecule, such as its solubility, lipophilicity, and metabolic stability. numberanalytics.com This often leads to improved pharmacokinetic profiles, including enhanced bioavailability and prolonged half-life. nih.gov The ether bond's relative stability and its ability to act as a hydrogen bond acceptor contribute to its role in molecular recognition and binding to biological targets. numberanalytics.comjocpr.com
Multifunctionalized aromatic ethers, which bear additional reactive groups, are particularly valuable as they serve as versatile scaffolds. nih.gov The aromatic ring provides a rigid and planar structure that is crucial for binding to biological targets like proteins and nucleic acids. jocpr.com The presence of multiple functional groups allows for the systematic modification of the molecule's electronic and steric properties, enabling chemists to fine-tune drug-target interactions. jocpr.com This makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. labinsights.nl
Role of Nitrile, Aldehyde, and Aryl Bromide Functionalities as Synthetic Handles
The synthetic potential of 3-(4-Bromo-2-formylphenoxy)propanenitrile stems directly from the distinct reactivity of its three key functional groups: the nitrile, the aldehyde, and the aryl bromide. Each serves as a "synthetic handle" for a diverse set of chemical transformations.
Nitrile Group: The nitrile or cyano (-C≡N) group is a highly versatile functional group in drug design and organic synthesis. nih.govrsc.org It is found in over 30 pharmaceuticals approved by the FDA. nih.govrsc.org Its value lies in its ability to act as a key pharmacophore, enhancing binding affinity to target proteins through hydrogen bonding, polar interactions, and π-π interactions. nih.govresearchgate.net Synthetically, the nitrile group is a precursor to a wide range of other functionalities; it can be reduced to primary amines, hydrolyzed to carboxylic acids, or reacted with organometallic reagents to form ketones. numberanalytics.com This versatility makes it an attractive building block in the synthesis of complex molecules. numberanalytics.com Furthermore, incorporating a nitrile group can block metabolically labile sites, thereby increasing the metabolic stability of a drug candidate. researchgate.net
Aldehyde Group: Aromatic aldehydes are fundamental intermediates used in the synthesis of high-value materials such as pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comnih.gov The formyl group (-CHO) is characterized by an electrophilic carbonyl carbon that readily undergoes nucleophilic addition reactions. fiveable.me This reactivity allows for the construction of new carbon-carbon bonds and the introduction of a wide variety of substituents. Aromatic aldehydes can be oxidized to carboxylic acids, reduced to alcohols, or converted into imines, alkenes, and other functional groups, making them a cornerstone of synthetic strategy. fiveable.mewisdomlib.org
Aryl Bromide Group: The aryl bromide functionality is a premier synthetic handle for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in a multitude of transition metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, Negishi, and Stille reactions. rsc.orgyoutube.comorganic-chemistry.org These powerful methods allow for the coupling of the aryl bromide with a wide range of partners, such as boronic acids, alkenes, alkynes, and organozinc reagents. rsc.orgyoutube.comacs.org This capability is crucial for assembling complex biaryl structures and other scaffolds prevalent in medicinal and materials chemistry. acs.org The reactivity of aryl bromides provides a reliable and regioselective method for the elaboration of aromatic cores. mdpi.com
Overview of Synthetic Strategies for Constructing Complex Molecules Bearing These Motifs
The construction of complex molecules bearing ether, nitrile, aldehyde, and aryl halide motifs relies on a robust toolkit of modern synthetic methodologies. The assembly of such polyfunctionalized structures often involves a combination of classic reactions and contemporary transition-metal catalysis.
A common strategy for forming the core aromatic ether linkage is the Williamson etherification, which involves the reaction of a phenoxide with an alkyl halide. researchgate.net In the context of this compound, this would typically involve the reaction of a substituted brominated salicylaldehyde (B1680747) with a propanenitrile derivative.
Once the core scaffold is established, the functional handles can be manipulated. The aryl bromide is an ideal substrate for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of molecular libraries. rsc.orgacs.org
The aldehyde group offers another avenue for diversification. It can be engaged in Wittig reactions to form alkenes, reductive aminations to produce secondary or tertiary amines, or used in aldol (B89426) condensations to build larger carbon skeletons. The synthesis of aromatic aldehydes themselves can be challenging, but modern methods involving synergistic catalysis are providing new pathways to access these important intermediates. nih.gov
The nitrile group can be carried through many synthetic steps due to its relative stability, or it can be transformed as needed. For instance, its hydrolysis to a carboxylic acid or reduction to an amine introduces new functionalities that can be used for further derivatization, such as amide bond formation.
Contextualizing this compound within Contemporary Organic Synthesis Research
While specific research articles detailing the applications of this compound are not prominent in the literature, its structure positions it as a highly valuable, commercially available building block for chemical synthesis. sigmaaldrich.com Its utility lies in the strategic combination of three orthogonally reactive functional groups on a single, stable aromatic ether platform.
The presence of the aryl bromide, aldehyde, and nitrile groups allows for a programmed, stepwise synthetic sequence. For example, a researcher could first perform a Suzuki coupling on the aryl bromide, then carry out a reductive amination on the aldehyde, and finally hydrolyze the nitrile to a carboxylic acid. This orthogonal reactivity minimizes the need for complex protecting group strategies, streamlining the synthesis of complex target molecules.
Therefore, this compound is best contextualized not as an end-product, but as an exemplary multifunctional intermediate. It is an ideal starting material for diversity-oriented synthesis (DOS) and for the construction of libraries of novel compounds for screening in drug discovery and materials science. Its unique combination of reactive sites provides chemists with multiple points of entry for molecular elaboration, making it a powerful tool for accessing novel chemical space.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| MDL Number | MFCD18375390 |
| InChI Code | 1S/C10H8BrNO2/c11-9-2-3-10(8(6-9)7-13)14-5-1-4-12/h2-3,6-7H,1,5H2 |
| InChI Key | ACDCJJQGBJGFSX-UHFFFAOYSA-N |
| Purity | 97% |
Data sourced from supplier information. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-(4-bromo-2-formylphenoxy)propanenitrile |
InChI |
InChI=1S/C10H8BrNO2/c11-9-2-3-10(8(6-9)7-13)14-5-1-4-12/h2-3,6-7H,1,5H2 |
InChI Key |
ACDCJJQGBJGFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCCC#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Bromo 2 Formylphenoxy Propanenitrile and Analogous Structures
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler precursor structures. For 3-(4-Bromo-2-formylphenoxy)propanenitrile, the primary disconnections involve the ether linkage and the functional groups attached to the aromatic ring.
The target molecule can be disconnected at the phenoxy ether bond, suggesting a reaction between a substituted phenol (B47542) and a three-carbon chain containing a nitrile. Further disconnections would involve the introduction of the formyl and bromo groups onto the phenol backbone. This leads to a synthetic strategy that can be approached in various sequences, depending on the directing effects of the substituents and their compatibility with subsequent reaction conditions.
Strategies for Forming the Phenoxy Ether Linkage
The formation of the aryl ether bond is a critical step in the synthesis of the target molecule. Two primary strategies are considered for this transformation: the Williamson ether synthesis and the Michael addition.
Williamson Ether Synthesis : This classic method involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.orgbyjus.com In this context, 4-bromo-2-formylphenol would be deprotonated with a suitable base (e.g., K₂CO₃, NaOH) to form the corresponding phenoxide. jk-sci.com This nucleophile would then react with a 3-halopropanenitrile (e.g., 3-bromopropanenitrile) via an Sₙ2 mechanism to form the desired ether. wikipedia.orgmasterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com Dipolar aprotic solvents like DMF or DMSO are often used to accelerate this type of reaction. byjus.comjk-sci.com
Michael Addition : An alternative and highly efficient route is the base-catalyzed conjugate addition (Michael addition) of the phenol to acrylonitrile (B1666552). nih.govresearchgate.netchemrxiv.org The phenoxide, generated in situ, acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile. This method is often advantageous as it is atom-economical and can proceed under relatively mild conditions, frequently catalyzed by bases like K₂CO₃ or even phosphines. researchgate.netchemrxiv.org
Approaches for Introducing the Nitrile Group
The propanenitrile moiety is a key feature of the target molecule. If the synthesis begins with a precursor that lacks this group, several methods can be employed for its introduction. A common strategy involves the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. This reaction, known as the Kolbe nitrile synthesis, is a straightforward way to install a nitrile group and extend a carbon chain.
Alternatively, if a precursor containing a carboxylic acid or amide is used, these can be converted to the nitrile through dehydration reactions. Primary amides can be dehydrated using various reagents, such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA).
Methods for Incorporating the Formyl Moiety
Introducing a formyl group onto a phenol ring, particularly at the ortho position to the hydroxyl group, requires regioselective methods. The hydroxyl group is an activating, ortho, para-directing group, but achieving high selectivity can be challenging.
Several named reactions are available for the formylation of phenols, including the Reimer-Tiemann, Gattermann, and Vilsmeier-Haack reactions. However, these methods can suffer from a lack of regioselectivity and often use harsh or noxious reagents. rsc.orgorgsyn.org
A more convenient and highly regioselective method for ortho-formylation involves the use of paraformaldehyde in the presence of magnesium chloride and a base like triethylamine (B128534). rsc.orgorgsyn.orgrsc.orgmdma.ch This method, often referred to as the Casiraghi-Skattebøl formylation, provides excellent yields of salicylaldehydes (2-hydroxybenzaldehydes) and avoids many of the drawbacks of classical methods. rsc.orgorgsyn.orgmdma.ch The magnesium ion is believed to play a crucial role in directing the formylation to the ortho position through chelation. rsc.orgmdma.ch
Table 1: Comparison of Selected Ortho-Formylation Methods for Phenols
| Method | Reagents | Typical Conditions | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reimer-Tiemann | CHCl₃, NaOH | Aqueous base, heat | Mainly ortho, but para isomer is a common byproduct | Uses inexpensive reagents | Low yields, formation of byproducts, harsh conditions |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, glycerol/boric acid) | Acidic, heat | Ortho, but can give polysubstitution | Simple procedure | Requires strongly activating groups, moderate yields |
| Magnesium Chloride Method | Paraformaldehyde, MgCl₂, Triethylamine (Et₃N) | Reflux in aprotic solvent (e.g., THF, Acetonitrile) | Exclusively ortho | High yields, excellent regioselectivity, mild conditions. orgsyn.orgorgsyn.org | Requires anhydrous conditions |
Regioselective Bromination of the Aromatic Nucleus
The final functional group to consider is the bromine atom at the para position relative to the ether linkage. The order of synthetic steps is critical here. If bromination is performed on phenol itself, the hydroxyl group strongly directs electrophilic substitution to the ortho and para positions. Achieving high para-selectivity often requires specific conditions to sterically hinder the ortho positions. rsc.org
Common brominating agents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of solvent can significantly influence the ortho:para product ratio. rsc.org For phenols that are already substituted at the para position, bromination will be directed to the available ortho positions. nih.govnih.gov Conversely, if the starting material is an ortho-substituted phenol (e.g., salicylaldehyde), bromination will be directed to the para position. The presence of an acid catalyst, such as p-toluenesulfonic acid (pTsOH), with NBS has been shown to provide excellent selectivity for mono-ortho-bromination of para-substituted phenols. nih.govnih.gov In cases where an undesired isomer is formed, it is sometimes possible to isomerize the product to the more thermodynamically stable para-isomer using an acid catalyst like HBr. google.com
Synthesis of Nitrile Functional Groups
The nitrile functional group is a versatile intermediate in organic synthesis. While it can be introduced via substitution reactions as mentioned previously, it can also be formed through the transformation of other functional groups, most notably aldehydes.
Transformation of Aldehydes to Nitriles
The direct, one-pot conversion of an aldehyde to a nitrile is a valuable synthetic transformation that avoids the isolation of intermediate aldoximes. This process typically involves reacting the aldehyde with a source of hydroxylamine (B1172632), followed by in-situ dehydration of the resulting aldoxime.
A variety of reagents and conditions have been developed to facilitate this conversion efficiently. A common approach is to react the aldehyde with hydroxylamine hydrochloride in a solvent that also acts as a dehydrating agent, such as formic acid. rsc.orgrsc.org Other methods employ reagents like O-phenylhydroxylamine or hydroxylamine-O-sulfonic acid in buffered aqueous solutions, which can be particularly useful for water-soluble substrates. nih.gov The reaction can also be catalyzed by p-toluene sulfonic acid in the presence of a drying agent like magnesium sulfate. tandfonline.com Microwave-assisted synthesis has also been shown to accelerate the conversion, providing nitriles in good yields within minutes. researchgate.net
Table 2: Selected Methods for the One-Pot Conversion of Aromatic Aldehydes to Nitriles
| Reagent System | Typical Conditions | Substrate Scope | Yields | Reference |
|---|---|---|---|---|
| Hydroxylamine-HCl, Sodium Acetate (B1210297), Formic Acid/H₂O | 80 °C | Broad range of aromatic aldehydes | High to excellent | rsc.orgrsc.org |
| O-Phenylhydroxylamine-HCl, Phosphate Buffer | Methanol/H₂O, 60 °C | Aromatic and aliphatic aldehydes, including aqueous-soluble substrates | Good to excellent | nih.gov |
| Hydroxylamine-HCl, MgSO₄, p-TsOH | Reflux in Toluene (B28343) or Xylene | Aromatic aldehydes | High | tandfonline.com |
| Hydroxylamine-HCl, Acetic Anhydride | Microwave irradiation, 150 °C, 5 min | Aromatic and heterocyclic aldehydes | Good | researchgate.net |
Oxidation with Hypervalent Iodine Reagents (e.g., Iodosobenzene (B1197198) Diacetate in Aqueous Ammonia)
The direct conversion of aldehydes to nitriles represents an efficient synthetic strategy. Hypervalent iodine reagents have emerged as powerful oxidants for this transformation due to their mild nature, high efficiency, and environmental friendliness. organic-chemistry.orgumich.edu One such reagent, iodosobenzene diacetate (IBD), facilitates the conversion of a wide range of aldehydes to their corresponding nitriles in a one-pot reaction. umich.eduresearchgate.net
This methodology typically involves treating the aldehyde with aqueous ammonia (B1221849) to form an in situ aldimine intermediate. Subsequent oxidation of this intermediate by iodosobenzene diacetate yields the desired nitrile. umich.edu The reaction proceeds under mild conditions, often at room temperature, and is applicable to both aliphatic and aromatic aldehydes. umich.eduresearchgate.net For aromatic aldehydes, the reaction tolerates various substituents on the aromatic ring. umich.edu
A plausible reaction pathway involves the initial formation of an aldimine from the aldehyde and ammonia. The hypervalent iodine reagent then oxidizes the aldimine, leading to the formation of the nitrile. researchgate.net The use of aqueous media simplifies the workup procedure and aligns with the principles of green chemistry. umich.edu
| Aldehyde | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|
| p-Methylbenzaldehyde | 3 | 90 | umich.edu |
| Benzaldehyde | 4 | 88 | umich.edu |
| p-Chlorobenzaldehyde | 4 | 92 | umich.edu |
| p-Nitrobenzaldehyde | 5 | 85 | umich.edu |
Dehydration of O-Protected Aldoximes
The dehydration of aldoximes is a classic and reliable method for the synthesis of nitriles. Aldoximes are readily prepared from the corresponding aldehydes by reaction with hydroxylamine. To facilitate the dehydration step, the hydroxyl group of the aldoxime is often protected. This approach allows for a safe and efficient conversion to nitriles under Brønsted acid catalysis, avoiding the use of potentially explosive O-protected hydroxylamines. organic-chemistry.org
The process can be carried out in a one-pot manner, where the aldehyde is first converted to the aldoxime, which is then dehydrated in situ. nih.gov A variety of dehydrating agents can be employed for this transformation. nih.gov The reaction is generally high-yielding and tolerates a wide range of functional groups.
Schmidt Reaction with Azides
The Schmidt reaction provides a direct route for the conversion of aldehydes to nitriles using an azide (B81097) reagent, typically sodium azide (NaN₃), in the presence of a strong acid. organic-chemistry.org This reaction is particularly effective for aromatic aldehydes and offers a high degree of chemoselectivity. organic-chemistry.org
In a typical procedure, the aldehyde is treated with sodium azide in the presence of an acid such as triflic acid (TfOH). organic-chemistry.orgnih.gov The reaction is often rapid, occurring within minutes at room temperature, and produces the corresponding nitrile in near-quantitative yields. organic-chemistry.org A significant advantage of this method is the avoidance of formanilide (B94145) byproducts, which can be a problem in traditional Schmidt reactions with aldehydes. organic-chemistry.orgorganic-chemistry.org The reaction is scalable and tolerates a broad spectrum of electron-donating and electron-withdrawing substituents on the aromatic ring. organic-chemistry.orgnih.gov
The proposed mechanism involves the protonation of the aldehyde by the strong acid, followed by nucleophilic attack of the azide to form an azido (B1232118) alcohol intermediate. Subsequent dehydration and rearrangement with extrusion of nitrogen gas lead to the formation of the nitrile. organic-chemistry.org
| Aldehyde | Acid Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | TfOH | 99 | organic-chemistry.org |
| 4-Methoxybenzaldehyde | TfOH | 99 | organic-chemistry.org |
| 4-Nitrobenzaldehyde | TfOH | 99 | organic-chemistry.org |
| 4-Bromobenzaldehyde | TfOH | 98 | organic-chemistry.org |
One-Pot Transformations Using Inorganic Reagents (e.g., NH₂OH/Na₂CO₃/SO₂F₂) or Activated Dimethyl Sulfoxide (B87167)
Modern synthetic chemistry emphasizes step- and atom-economy, leading to the development of one-pot transformations that convert simple starting materials into valuable products. The conversion of aldehydes to nitriles can be achieved in a single pot using a combination of simple inorganic reagents. For instance, a mixture of hydroxylamine (NH₂OH), sodium carbonate (Na₂CO₃), and sulfuryl fluoride (B91410) (SO₂F₂) in dimethyl sulfoxide (DMSO) provides a practical and transition-metal-free method for this transformation. organic-chemistry.org This approach offers a broad substrate scope and good functional group tolerance. organic-chemistry.org
Alternatively, "activated DMSO" can participate in the one-pot conversion of aldehydes to nitriles, with water being the only byproduct. organic-chemistry.org This method is straightforward and has been demonstrated on a multigram scale. organic-chemistry.org
Conversion with Trichloroisocyanuric Acid in Aqueous Ammonia
Trichloroisocyanuric acid (TCCA) is an inexpensive and readily available reagent that can be used as an oxidant for the one-pot conversion of aldehydes to nitriles. organic-chemistry.org The reaction is typically carried out in aqueous ammonia under mild conditions. organic-chemistry.orgorganic-chemistry.org This method is applicable to a variety of alcohols, aldehydes, and primary amines, converting them into the corresponding nitriles in excellent yields. organic-chemistry.orgorganic-chemistry.org
The reaction with aldehydes proceeds via the in situ formation of an aldimine, which is then oxidized by TCCA to the nitrile. organic-chemistry.org The operational simplicity and the use of non-toxic reagents make this a practical and environmentally friendly approach for nitrile synthesis. organic-chemistry.org The reaction tolerates both electron-donating and electron-withdrawing groups on aromatic aldehydes. organic-chemistry.org
Addition Reactions of Hydrogen Cyanide to Aldehydes for Hydroxynitrile Formation
The addition of hydrogen cyanide (HCN) to aldehydes is a fundamental reaction in organic chemistry that leads to the formation of cyanohydrins (α-hydroxynitriles). unizin.orgchemistrysteps.com This reaction is reversible and typically base-catalyzed. unizin.org While this method does not directly yield the target nitrile from an aldehyde, the resulting cyanohydrin is a versatile intermediate that can be further transformed.
The reaction is usually performed by treating the aldehyde with a source of cyanide ions, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid to generate HCN in situ. chemistrysteps.comlibretexts.org The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. chemistrysteps.comlibretexts.org Subsequent protonation of the resulting alkoxide intermediate yields the cyanohydrin. chemistrysteps.comlibretexts.org The reaction is generally favored for aldehydes. unizin.org
For the synthesis of a compound like this compound, this method would be applied to the aldehyde functional group, resulting in a cyanohydrin at that position.
Conversion of Amides to Nitriles (e.g., Dehydration with Phosphorus(V) Oxide)
Primary amides can be converted to nitriles through a dehydration reaction. orgoreview.com This is a widely used method for nitrile synthesis, and a variety of dehydrating agents can be employed. orgoreview.comnih.gov Phosphorus(V) oxide (P₂O₅) is a powerful and classic dehydrating agent for this transformation. orgoreview.commasterorganicchemistry.com
The reaction involves heating the primary amide with phosphorus(V) oxide, which removes a molecule of water to form the corresponding nitrile. chemistrysteps.com This method is applicable to a wide range of amides, including aromatic amides. nih.gov While effective, the reaction conditions can be harsh. Other dehydrating agents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are also commonly used. orgoreview.comchemistrysteps.com More modern methods utilize reagents like oxalyl chloride and triethylamine with a catalytic amount of triphenylphosphine (B44618) oxide for a rapid and mild dehydration of amides. organic-chemistry.org
For a molecule like this compound, this methodology would be relevant if the synthetic route proceeds through an amide intermediate corresponding to the desired nitrile.
Nitrile Synthesis from Halogenoalkanes (e.g., Nucleophilic Substitution with Cyanide)
The synthesis of nitriles from halogenoalkanes is a fundamental method for extending a carbon chain and introducing the versatile nitrile functional group. libretexts.orgdocbrown.info This transformation is typically achieved through a nucleophilic substitution reaction where a halide is displaced by a cyanide ion. libretexts.orgchemguide.co.uk The reaction involves heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol (B145695). libretexts.orgchemguide.co.uk The use of ethanol as a solvent is crucial, as the presence of water can lead to the formation of alcohols as a competing substitution product. libretexts.orgchemguide.co.uk
The mechanism of this reaction depends on the structure of the halogenoalkane. chemguide.co.uk
Sɴ2 Mechanism: Primary halogenoalkanes favor the Sɴ2 (bimolecular nucleophilic substitution) pathway. docbrown.info In this single-step mechanism, the electron-rich cyanide nucleophile attacks the partially positive carbon atom bonded to the halogen, while simultaneously ejecting the halide ion. docbrown.info
Sɴ1 Mechanism: Tertiary halogenoalkanes, which are too sterically hindered for the Sɴ2 pathway, react via the Sɴ1 (unimolecular nucleophilic substitution) mechanism. docbrown.infochemistrysteps.com This two-step process begins with the slow, rate-determining ionization of the halogenoalkane to form a stable carbocation intermediate. docbrown.infodocbrown.info This is followed by a rapid attack of the cyanide ion on the carbocation to form the nitrile. docbrown.info
Mixed Mechanisms: Secondary halogenoalkanes can react through both Sɴ1 and Sɴ2 pathways. chemguide.co.uk
This method is valuable in organic synthesis as it increases the carbon chain length by one carbon. libretexts.org
Table 1: Nucleophilic Substitution for Nitrile Synthesis
| Reactant Type | Typical Reagents | Solvent | Conditions | Predominant Mechanism |
|---|---|---|---|---|
| Primary Halogenoalkane | KCN or NaCN | Ethanol | Heating under reflux | Sɴ2 |
| Secondary Halogenoalkane | KCN or NaCN | Ethanol | Heating under reflux | Sɴ1 and Sɴ2 |
| Tertiary Halogenoalkane | KCN or NaCN | Ethanol (Polar Protic) | Heating under reflux | Sɴ1 |
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles
A novel and efficient method for the synthesis of α-alkylated nitriles involves the copper-catalyzed cross-coupling of aryl acetonitriles with benzyl (B1604629) alcohols. organic-chemistry.orgacs.org This approach utilizes an in-situ formed catalytic system of copper(II) chloride (CuCl₂) and N,N,N′,N′-tetramethylethylenediamine (TMEDA). organic-chemistry.orgacs.org The protocol is noted for its user-friendliness, employing low catalyst loading and only a catalytic amount of base, achieving yields up to 99%. acs.orgresearchgate.net
The reaction mechanism is a significant advancement in copper-catalyzed cross-coupling reactions. organic-chemistry.org The key step is the C(sp³)–H functionalization of the benzyl alcohol, which proceeds through a hydrogen atom abstraction process and leads to the simultaneous formation of copper-hydride species. organic-chemistry.orgacs.orgresearchgate.net The alcohol is subsequently oxidized to the corresponding aldehyde. organic-chemistry.org This aldehyde then undergoes a Knoevenagel condensation with the aryl acetonitrile (B52724) to form an α,β-unsaturated nitrile intermediate, which is finally hydrogenated to yield the α-alkylated nitrile product. organic-chemistry.org This catalytic system is robust and can tolerate open-air conditions. organic-chemistry.org
Table 2: Copper-Catalyzed α-Alkylation of Aryl Acetonitriles
| Component | Example | Role |
|---|---|---|
| Catalyst | CuCl₂ | Primary catalyst |
| Ligand | TMEDA | Forms active complex with copper |
| Base | t-BuOK | Used in catalytic amounts |
| Substrates | Aryl Acetonitrile & Benzyl Alcohol | Coupling partners |
| Conditions | 140°C, 24h | Typical reaction parameters |
Nitrile Synthesis from Azides (e.g., Using Bromine Trifluoride)
A novel and rapid method for synthesizing nitriles involves the transformation of azides using bromine trifluoride (BrF₃). acs.orgnih.gov This reaction is general, providing moderate to good yields for a range of substrates including aliphatic, aromatic, cyclic, and functionalized azides. acs.orgnih.gov The starting azides are readily accessible from corresponding halides or alcohols. nih.gov The reaction's versatility extends to the synthesis of optically active nitriles. nih.gov Bromine trifluoride is a powerful reagent that can facilitate transformations not easily achieved by other means. researchgate.net
Synthetic Approaches to Brominated Propanenitrile Derivatives (e.g., 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile)
The compound 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) is a key intermediate in the synthesis of pharmaceuticals like ivabradine. vulcanchem.comgoogle.com An effective synthesis process for this compound has been developed to ensure high yields. google.com
One patented synthetic route starts with 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene. google.comjustia.com The process involves reacting acetonitrile with n-butyllithium in tetrahydrofuran (B95107) (THF) at low temperatures (-60 °C) to generate a nucleophile. google.comjustia.com This is then reacted with the brominated starting material. After stirring for an hour, the reaction is hydrolyzed with water and extracted with ethyl acetate to yield the desired product as an oil that crystallizes upon standing. google.comjustia.com
Table 3: Example Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
| Step | Reagents | Solvent | Temperature | Description |
|---|---|---|---|---|
| 1 | Acetonitrile, n-butyllithium | THF | -60°C | Generation of acetonitrile anion. |
| 2 | 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | THF | -60°C | Nucleophilic substitution reaction. |
| 3 | Water, Ethyl Acetate | N/A | Room Temp | Hydrolysis and extraction. |
Alternative pathways can begin from 3,4-dimethoxybenzaldehyde (B141060) or (3,4-dimethoxyphenyl)methyl alcohol, involving subsequent chain extension and bromination steps. vulcanchem.com
Synthesis of Formyl (Aldehyde) Functional Groups
The aldehyde functional group is a cornerstone in organic synthesis, serving as a precursor for a vast array of more complex molecules. numberanalytics.com
General Methodologies for Aromatic Aldehyde Synthesis
Several classical and modern methods are employed for the synthesis of aromatic aldehydes. numberanalytics.com
Gattermann-Koch Reaction: This method introduces a formyl group onto an aromatic ring by reacting the aromatic compound with carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a copper(I) chloride co-catalyst. numberanalytics.comorganicmystery.com
Etard Reaction: This involves the direct oxidation of a methyl group on an aromatic ring, such as in toluene, to an aldehyde. byjus.com The reaction uses chromyl chloride (CrO₂Cl₂) in a non-polar solvent, which forms a chromium complex that is subsequently hydrolyzed to yield the benzaldehyde. organicmystery.combyjus.com
Side-Chain Halogenation Followed by Hydrolysis: An alternative to direct oxidation is the halogenation of the methyl side chain of a toluene derivative, followed by hydrolysis to produce the aldehyde. organicmystery.com
Other Methods: Additional named reactions for aromatic aldehyde synthesis include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. numberanalytics.com A modern approach involves a desaturative process where saturated cyclohexanecarbaldehyde precursors are aromatized via synergistic catalysis. nih.gov
Oxidative Procedures for Aldehyde Generation
Oxidation is a primary strategy for generating aldehydes. numberanalytics.com A common route is the oxidation of primary alcohols. numberanalytics.combyjus.comncert.nic.in To prevent over-oxidation to carboxylic acids, specific reagents are required. organic-chemistry.org Widely used reagents include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). numberanalytics.com The oxidation of primary alcohols is considered one of the most straightforward methods for aldehyde synthesis. numberanalytics.com
Another oxidative pathway involves the oxidation of alkyl halides, which typically proceeds through a two-step process involving the formation of a Grignard reagent followed by oxidation. numberanalytics.com Transition metal catalysts, including palladium or copper, can also be used to oxidize primary alcohols. numberanalytics.com For aromatic aldehydes specifically, oxidizing an aromatic alcohol with a reagent like lead dioxide in an inert solvent is an effective method. google.com
Table 4: Common Oxidizing Agents for Aldehyde Synthesis from Primary Alcohols
| Reagent | Abbreviation | Key Feature |
|---|---|---|
| Pyridinium Chlorochromate | PCC | Stops oxidation at the aldehyde stage. |
| Dess-Martin Periodinane | DMP | Mild reagent for sensitive substrates. |
| Chromyl Chloride | CrO₂Cl₂ | Used in the Etard reaction for aromatic aldehydes. |
| Lead Dioxide | PbO₂ | Used for oxidizing aromatic alcohols. google.com |
Formation of Aryl Bromide Moieties
The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. For precursors to this compound, this can be achieved through direct electrophilic bromination or by the chemical modification of other functional groups on an already brominated starting material.
Direct Bromination of Phenolic Ethers
Direct electrophilic aromatic substitution is a primary method for halogenating activated aromatic rings like phenols and phenolic ethers. The hydroxyl or alkoxy group strongly activates the ring, directing the incoming electrophile to the ortho and para positions. youtube.comkhanacademy.org
The choice of brominating agent and solvent can influence the reaction's outcome. Using bromine in a polar solvent like water (bromine water) often leads to polysubstitution due to the high activation of the phenol ring, potentially yielding products like 2,4,6-tribromophenol. khanacademy.org To achieve selective monobromination, less polar solvents and milder conditions are typically employed. youtube.com
Recent advancements have introduced efficient and mild brominating systems. For instance, a reagent prepared in situ from PIDA (phenyliodine diacetate) and aluminum tribromide (AlBr₃) has been shown to be effective for the electrophilic bromination of a wide range of phenols and their ethers under mild, open-flask conditions. nih.govrsc.orgresearchgate.net This method offers excellent yields and is applicable even on a gram scale. nih.govrsc.orgresearchgate.net Other N-halosuccinimides, such as N-bromosuccinimide (NBS), are also commonly used for the regioselective bromination of aromatic compounds. organic-chemistry.org
| Substrate | Brominating Agent/System | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenol | Bromine Water (Br₂) | Water | Room Temperature | 2,4,6-Tribromophenol | High | khanacademy.org |
| 2-Naphthol | PIDA/AlBr₃ | - | Room Temperature | 1-Bromo-2-naphthol | Excellent | nih.govrsc.org |
| 4-Phenylphenol | PIDA/AlBr₃ | - | Room Temperature | 2-Bromo-4-phenylphenol | 76% | nih.gov |
| 4-Hydroxybenzonitrile | Bromine | Acetic Acid | - | 3-Bromo-4-hydroxybenzonitrile | - | researchgate.net |
Functional Group Interconversions on Brominated Precursors
An alternative to direct bromination of the final aromatic ring is to start with a precursor that is already brominated and then modify other functional groups. This approach is central to synthetic strategy, allowing for the introduction of sensitive functionalities after the potentially harsh bromination step.
Common functional group interconversions include:
Conversion of Alcohols to Bromides : Primary and secondary alcohols can be converted into alkyl bromides using reagents like phosphorus tribromide (PBr₃) or triphenylphosphine with carbon tetrabromide (PPh₃/CBr₄). vanderbilt.eduorganic-chemistry.org While this is more common for alkyl bromides, analogous transformations on aromatic systems can be achieved through different pathways.
Sandmeyer Reaction : A primary aromatic amine can be converted to a diazonium salt, which is then displaced by a bromide, often using a copper(I) bromide catalyst. This is a powerful method for introducing a bromine atom at a specific position on the ring defined by the precursor amine. organic-chemistry.org
From Boronic Acids : Aryl boronic acids or their esters can be converted to aryl bromides. This reaction, often performed with N-bromosuccinimide (NBS), provides a regioselective method for bromination where the position is predetermined by the boronic acid group. organic-chemistry.org
In the context of synthesizing this compound, a plausible route could involve the bromination of a precursor like 4-hydroxybenzonitrile, followed by subsequent synthetic steps. researchgate.net
Construction of Phenoxy Ether Linkages
The formation of the C-O-C ether bond between the aromatic ring and the propanenitrile side chain is a critical step in the synthesis.
Alkylation and Etherification Protocols
The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org This reaction involves the deprotonation of a phenol with a base to form a more nucleophilic phenoxide ion, which then displaces a halide on an alkyl halide via an Sₙ2 reaction. wikipedia.org For the target molecule, this would involve reacting a brominated salicylaldehyde (B1680747) derivative with a 3-halopropanenitrile.
A related strategy is the Michael addition of a phenol to an activated alkene. In the synthesis of the analogous compound 3-(4-methoxyphenoxy)propanenitrile, 4-methoxyphenol (B1676288) is reacted directly with acrylonitrile in the presence of a base like potassium carbonate. chemicalbook.com This conjugate addition is an efficient way to form the ether linkage and incorporate the propanenitrile moiety simultaneously. A similar approach could be applied using a suitably protected 5-bromo-2-hydroxybenzaldehyde.
| Phenol Component | Alkylating Agent | Base/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methoxyphenol | Acrylonitrile | K₂CO₃ | t-Butanol, 80-85°C, 24h | 90% | chemicalbook.com |
| 3-Bromo-4-hydroxybenzonitrile | 1-Bromo-2-methylpropane | K₂CO₃, KI | Acetone, reflux, 8h | - | researchgate.net |
| Various Phenols | Vinyl Ethylene Carbonate | PdCl₂(dppf) | Mild conditions | Good to Excellent | frontiersin.org |
Coupling Reactions Involving Phenols and Halides
Modern cross-coupling reactions provide powerful alternatives for forming C-O bonds, particularly for diaryl ethers, but the principles can be extended to aryl-alkyl ethers. The Ullmann condensation, a copper-catalyzed reaction, can couple an aryl halide with a phenol. wikipedia.orgarkat-usa.org While traditionally requiring harsh conditions, modern ligand systems have enabled these reactions to proceed under milder conditions. The reaction is effective in non-polar solvents like toluene or xylene with an inexpensive base such as potassium carbonate. arkat-usa.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation. These methods offer high efficiency and functional group tolerance. scirp.org Such a strategy could involve coupling a brominated phenol with a suitable propanenitrile derivative or, conversely, coupling a phenolic propanenitrile with a dibrominated aromatic ring.
| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromonaphthalene | p-Cresol | CuIPPh₃ | K₂CO₃ | o-Xylene | 67.9% | arkat-usa.org |
| Iodobenzene | Phenol | CuI | Et₃N | DMF/SDS | High | jsynthchem.com |
Multicomponent Reaction Strategies Incorporating Nitriles and Aldehydes
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial parts of all starting materials. researchgate.net These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity. researchgate.netnih.gov
Aldehydes and nitriles are common and versatile components in MCRs, often used to construct complex heterocyclic scaffolds.
Strecker Reaction : A classic MCR that combines an aldehyde, ammonia (or an amine), and cyanide to form an α-amino nitrile. nih.gov
Van Leusen Imidazole (B134444) Synthesis : This three-component reaction combines an aldehyde, an amine, and a tosylmethyl isocyanide (TosMIC) reagent to form an imidazole ring. nih.gov
Reactions with Active Methylene (B1212753) Compounds : Aldehydes readily undergo Knoevenagel condensation with active methylene compounds like malononitrile. The resulting adducts are versatile intermediates for subsequent cyclization reactions. Several MCRs for synthesizing pyran and pyridine (B92270) derivatives involve the one-pot reaction of an aryl aldehyde, malononitrile, and a third component like barbituric acid or an enamine. rsc.org
While a direct MCR to form this compound is not prominently described, the functional groups within the molecule—the aldehyde and the nitrile—are key players in such convergent strategies. A hypothetical MCR approach could involve reacting a brominated phenol, an aldehyde-containing component, and a nitrile-containing component in a single pot to assemble the core structure, showcasing the power of MCRs in modern organic synthesis.
Synthesis of Diketopyrrolopyrroles from Aldehydes, Amines, and Nitriles
Diketopyrrolopyrroles (DPPs) are a class of high-performance pigments known for their brilliant colors, strong fluorescence, and excellent stability. mdpi.com The core structure of DPP is typically synthesized through the reaction of an aryl nitrile with a succinic acid derivative, such as diethyl succinate, in the presence of a strong base. mdpi.comresearchgate.net This reaction generally proceeds to form symmetrical DPP derivatives. mdpi.com
While direct synthesis of DPPs from precursors containing both aldehyde and nitrile functionalities like this compound is not extensively documented, the nitrile group present in the molecule could potentially participate in the classical DPP synthesis. The general reaction involves the condensation of two molecules of a nitrile with one molecule of a succinate.
For a nitrile such as this compound, the reaction would theoretically proceed as depicted below, leading to a DPP core flanked by the substituted phenoxy groups.
General Reaction Scheme for DPP Synthesis:
2 Ar-CN + Dialkyl Succinate --(Strong Base)--> DPP
However, the presence of the reactive aldehyde group introduces a potential for side reactions under the strongly basic conditions typically employed for DPP synthesis. The aldehyde functionality could undergo self-condensation (aldol reaction), Cannizzaro reaction, or other base-catalyzed transformations, which might compete with the desired DPP formation and potentially lower the yield or lead to a complex mixture of products. To circumvent these issues, a protecting group strategy for the aldehyde might be necessary prior to the DPP synthesis, followed by deprotection.
Alternative approaches to novel DPP derivatives often involve the chemical modification of a pre-existing DPP core. beilstein-journals.orgnih.govbeilstein-journals.org For instance, functional groups can be introduced by nucleophilic aromatic substitution or cross-coupling reactions on a suitably substituted DPP derivative. mdpi.combeilstein-journals.orgnih.govbeilstein-journals.org
Table 1: Examples of Substituted Nitriles in DPP Synthesis
| Nitrile Precursor | Succinate Derivative | Base | Resulting DPP Structure | Reference |
| Benzonitrile | Diethyl Succinate | Sodium tert-amoxide | 3,6-diphenylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | researchgate.net |
| 4-Chlorobenzonitrile | Diisopropyl Succinate | Sodium isopropoxide | 3,6-bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | mdpi.com |
| 4-(Trifluoromethyl)benzonitrile | Diethyl Succinate | Sodium ethoxide | 3,6-bis(4-(trifluoromethyl)phenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | researchgate.net |
This table presents analogous reactions to illustrate the general synthetic principle.
Formation of Heterocyclic Systems via Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and atom-economical. The dual functionality of this compound, containing both an aldehyde and a nitrile group, makes it an excellent candidate for participation in various MCRs to form fused heterocyclic systems.
Ortho-formylbenzonitriles, which are structurally analogous to the aromatic core of this compound, are known to be valuable precursors in the synthesis of nitrogen-containing heterocycles. These reactions often proceed via the formation of an imine from the aldehyde, followed by an intramolecular cyclization involving the nitrile group.
One notable example is the synthesis of pyrazolopyrimidines through a three-component reaction of an aminopyrazole, an aldehyde, and a sulfoxonium ylide. yale.edu In this type of reaction, the aldehyde component, which could be an analog of this compound, reacts with the aminopyrazole and the ylide to construct the fused heterocyclic system in a highly efficient manner. yale.edu The reaction can be optimized for microwave-assisted synthesis, allowing for rapid reaction times. yale.edu
Another relevant MCR involves the reaction of 2-aminopyridines, aldehydes, and alkynes, catalyzed by a copper salt, to furnish imidazo[1,2-a]pyridines. nih.gov The aldehyde in this reaction could be a molecule structurally similar to this compound.
Furthermore, tandem reactions can lead to the formation of fused heterocyclic systems. For instance, a tandem diazotization/azo coupling reaction of (1,2,5-oxadiazolyl)carboxamide derivatives has been developed to synthesize a fused 1,2,3-triazinone-furazan heterocyclic system. beilstein-journals.org This highlights the potential for developing novel MCRs that utilize the unique reactivity of molecules like this compound.
Table 2: Examples of Multicomponent Reactions for the Synthesis of Fused Heterocycles
| Aldehyde Component | Amine Component | Third Component | Catalyst/Conditions | Resulting Heterocyclic System | Reference |
| Aromatic Aldehydes | 5-Aminopyrazoles | Sulfoxonium Ylides | Microwave, No inert atmosphere | Pyrazolopyrimidines | yale.edu |
| Aromatic Aldehydes | 2-Aminopyridines | Alkynes | CuSO4/TsOH | Imidazo[1,2-a]pyridines | nih.gov |
| Aromatic Aldehydes | Dimedone | Primary Arylamines | Acidic conditions | Decahydroacridinediones | nih.gov |
This table illustrates the versatility of aldehydes in MCRs for the synthesis of diverse heterocyclic structures.
The research into such synthetic methodologies is crucial for the advancement of materials science and medicinal chemistry, as the development of novel heterocyclic compounds often leads to the discovery of new functionalities and biological activities.
Chemical Transformations and Reactivity Profiles
Reactions of the Nitrile Moiety
The nitrile group is a versatile functional group that can undergo a variety of transformations, including reduction, hydrolysis, and addition reactions, making it a valuable synthon in organic chemistry.
The reduction of the nitrile group in 3-(4-bromo-2-formylphenoxy)propanenitrile to a primary amine, 3-(4-bromo-2-formylphenoxy)propan-1-amine, is a fundamental transformation. This can be achieved through several methods, including catalytic hydrogenation and chemical reduction with hydrides.
Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction conditions, such as pressure and temperature, can be optimized to achieve high yields of the primary amine. However, the presence of the aldehyde group requires careful selection of catalysts and conditions to avoid its concurrent reduction.
Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing nitriles to primary amines. The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile. Softer reducing agents, such as sodium borohydride, are generally not reactive enough to reduce nitriles under standard conditions but can be effective in the presence of certain additives or under specific conditions.
Hydroboration: Diborane (B₂H₆) or other boron-containing reagents can also be employed for the reduction of nitriles. The initial hydroboration product is subsequently hydrolyzed to yield the primary amine.
| Method | Reagents and Conditions | Product |
| Catalytic Hydrogenation | H₂, Raney Ni, high pressure | 3-(4-bromo-2-formylphenoxy)propan-1-amine |
| Chemical Reduction | 1. LiAlH₄, THF; 2. H₂O | 3-(4-bromo-2-formylphenoxy)propan-1-amine |
| Hydroboration-Oxidation | 1. B₂H₆, THF; 2. H₂O | 3-(4-bromo-2-formylphenoxy)propan-1-amine |
Note: The chemoselectivity of these reductions in the presence of a formyl group can be challenging. Milder or more selective reducing agents may be required to preferentially reduce the nitrile over the aldehyde, or vice versa.
The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide, 3-(4-bromo-2-formylphenoxy)propanamide, which can then be further hydrolyzed to the corresponding carboxylic acid, 3-(4-bromo-2-formylphenoxy)propanoic acid. lumenlearning.com
Acid-Catalyzed Hydrolysis: Treatment with aqueous acid, such as sulfuric acid or hydrochloric acid, and heat protonates the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water. The intermediate imidic acid tautomerizes to the amide. Prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to the carboxylic acid and an ammonium salt. lumenlearning.com
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting imine anion is protonated by water to form a hydroxy imine, which tautomerizes to the amide. Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt upon extended heating, which upon acidification yields the carboxylic acid. Selective partial hydrolysis to the amide can sometimes be achieved under controlled conditions. semanticscholar.org
| Reaction | Reagents and Conditions | Intermediate/Product |
| Partial Hydrolysis | H₂SO₄ (conc.), controlled temp. | 3-(4-bromo-2-formylphenoxy)propanamide |
| Complete Hydrolysis (Acidic) | H₂SO₄ (aq.), heat | 3-(4-bromo-2-formylphenoxy)propanoic acid |
| Complete Hydrolysis (Basic) | 1. NaOH (aq.), heat; 2. H₃O⁺ | 3-(4-bromo-2-formylphenoxy)propanoic acid |
The polarized carbon-nitrogen triple bond of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone.
Cycloaddition Reactions: The nitrile group can also participate as a dipolarophile in [3+2] cycloaddition reactions. For instance, reaction with azides can lead to the formation of tetrazoles, and reaction with nitrile oxides can yield oxadiazoles. These reactions are powerful methods for the construction of five-membered heterocyclic rings.
For nucleophilic attack to occur, particularly with weaker nucleophiles, the nitrile group often requires activation. This activation increases the electrophilicity of the nitrile carbon.
Lewis Acid Catalysis: Lewis acids, such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃), can coordinate to the lone pair of electrons on the nitrogen atom. This coordination withdraws electron density from the C≡N bond, making the carbon atom more electrophilic and thus more reactive towards nucleophiles.
Brønsted Acid Catalysis: In the presence of a strong acid, the nitrogen atom can be protonated. The resulting nitrilium ion is significantly more electrophilic than the neutral nitrile, facilitating the addition of weak nucleophiles like water or alcohols.
Influence of Substituents: The electronic nature of the substituents on the aromatic ring can also influence the reactivity of the nitrile group. Electron-withdrawing groups can enhance the electrophilicity of the nitrile carbon, although in the case of this compound, the phenoxy group is generally considered to be electron-donating through resonance, which might slightly decrease the intrinsic reactivity of the nitrile compared to an alkyl nitrile.
The nitrile functionality is a key precursor for the synthesis of various nitrogen-containing heterocycles.
Tetrazole Formation: A common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the reaction of nitriles with an azide (B81097) source, typically sodium azide (NaN₃), often in the presence of a catalyst such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl). The reaction is believed to proceed through a [3+2] cycloaddition of the azide anion to the nitrile.
Triazole Formation: Triazoles can be synthesized from nitriles through various multi-step sequences or via cycloaddition reactions. For instance, certain activated nitriles can react with other nitrogen-containing synthons to build the triazole ring.
| Heterocycle | Reagents and Conditions | Product |
| Tetrazole | NaN₃, ZnCl₂, H₂O, reflux | 5-(2-(4-bromo-2-formylphenoxy)ethyl)-1H-tetrazole |
| Triazole | (Requires multi-step synthesis) | Substituted triazole derivative |
Reactions of the Formyl Moiety
The formyl (aldehyde) group attached to the aromatic ring is another reactive site in this compound. It readily undergoes nucleophilic addition and oxidation-reduction reactions characteristic of aromatic aldehydes.
Oxidation: The formyl group can be easily oxidized to a carboxylic acid group. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The product of this reaction would be 4-bromo-2-(2-cyanoethoxy)benzoic acid.
Reduction: The formyl group can be reduced to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, which would typically not reduce the nitrile group under standard conditions. The product of this reduction would be (4-bromo-2-(2-cyanoethoxy)phenyl)methanol. Stronger reducing agents like LiAlH₄ would reduce both the aldehyde and the nitrile.
Nucleophilic Addition: The carbonyl carbon of the formyl group is electrophilic and reacts with a wide range of nucleophiles. For example, it can react with Grignard reagents to form secondary alcohols, and with cyanide to form a cyanohydrin. It also undergoes condensation reactions with amines to form imines (Schiff bases) and with ylides in the Wittig reaction to form alkenes.
| Reaction Type | Reagents and Conditions | Product |
| Oxidation | KMnO₄, NaOH, heat | 4-bromo-2-(2-cyanoethoxy)benzoic acid |
| Reduction | NaBH₄, MeOH | (4-bromo-2-(2-cyanoethoxy)phenyl)methanol |
| Grignard Reaction | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | 1-(4-bromo-2-(2-cyanoethoxy)phenyl)ethanol |
| Wittig Reaction | Ph₃P=CH₂, THF | 3-(4-bromo-2-vinylphenoxy)propanenitrile |
The presence of both a nitrile and a formyl group in this compound allows for selective transformations by choosing appropriate reagents and reaction conditions, making it a potentially valuable intermediate in the synthesis of more complex molecules. organic-chemistry.org
Reactivity of the Aryl Bromide Substituent
The bromine atom attached to the aromatic ring is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.
The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing complex molecular architectures.
Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond between the aryl bromide and an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.org. The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst libretexts.org. This reaction is widely used due to its mild conditions and tolerance of a wide variety of functional groups nih.gov.
Table 2: Potential Suzuki Coupling Reactions Interactive data table showing potential products from the Suzuki coupling of this compound.
| Boronic Acid/Ester | Product Name | Typical Catalyst | Base |
| Phenylboronic acid | 3-(4-Formyl-[1,1'-biphenyl]-3-yloxy)propanenitrile | Pd(PPh₃)₄ | K₂CO₃ |
| 4-Methoxyphenylboronic acid | 3-(4-Formyl-4'-methoxy-[1,1'-biphenyl]-3-yloxy)propanenitrile | Pd(dppf)Cl₂ | Cs₂CO₃ |
| Thiophene-2-boronic acid | 3-(2-Formyl-4-(thiophen-2-yl)phenoxy)propanenitrile | Pd(OAc)₂ | K₃PO₄ |
| Vinylboronic acid pinacol ester | 3-(2-Formyl-4-vinylphenoxy)propanenitrile | Pd(PPh₃)₄ | Na₂CO₃ |
Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) couples the aryl bromide with an alkene to form a substituted alkene organic-chemistry.orgwikipedia.org. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst wikipedia.orglibretexts.org. The process generally involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product libretexts.org. The reaction typically yields the trans isomer with high selectivity organic-chemistry.org.
Table 3: Potential Heck Coupling Reactions Interactive data table illustrating potential products from the Heck coupling of this compound.
| Alkene | Product Name | Typical Catalyst | Base |
| Styrene | 3-(2-Formyl-4-styrylphenoxy)propanenitrile | Pd(OAc)₂ | Et₃N |
| Ethyl acrylate | Ethyl 3-(4-(3-cyanopropoxy)-3-formylphenyl)acrylate | Pd(PPh₃)₄ | K₂CO₃ |
| 1-Hexene | 3-(2-Formyl-4-(hex-1-en-1-yl)phenoxy)propanenitrile | Pd(OAc)₂ | NaOAc |
Sonogashira Coupling: The Sonogashira coupling is a reaction that forms a carbon-carbon bond between the aryl bromide and a terminal alkyne wikipedia.orgorganic-chemistry.org. This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI), along with an amine base organic-chemistry.orglibretexts.org. The reaction can often be carried out under mild conditions, including at room temperature wikipedia.org. Copper-free versions of the Sonogashira coupling have also been developed nih.govresearchgate.net.
Table 4: Potential Sonogashira Coupling Reactions Interactive data table showing potential products from the Sonogashira coupling of this compound.
| Terminal Alkyne | Product Name | Typical Catalyst System | Base |
| Phenylacetylene | 3-(2-Formyl-4-(phenylethynyl)phenoxy)propanenitrile | Pd(PPh₃)₂Cl₂ / CuI | Et₃N |
| Trimethylsilylacetylene | 3-(2-Formyl-4-((trimethylsilyl)ethynyl)phenoxy)propanenitrile | Pd(PPh₃)₄ / CuI | Diisopropylamine |
| 1-Hexyne | 3-(2-Formyl-4-(hex-1-yn-1-yl)phenoxy)propanenitrile | Pd(PPh₃)₂Cl₂ / CuI | Piperidine |
| Propargyl alcohol | 3-(4-(3-Hydroxyprop-1-yn-1-yl)-2-formylphenoxy)propanenitrile | Pd(OAc)₂ / CuI | Et₃N |
While aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SₙAr) can occur if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group libretexts.orglibretexts.org. In this compound, the formyl group is in the ortho position to the bromine atom. The formyl group is a moderately strong electron-withdrawing group, which can help stabilize the negative charge of the Meisenheimer complex—the key intermediate formed during the reaction libretexts.org.
The SₙAr mechanism involves a two-step addition-elimination process. First, a strong nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored libretexts.org. This reaction typically requires a strong nucleophile (e.g., alkoxides, amides) and may require elevated temperatures.
Reactivity of the Phenoxy Ether Linkage
The phenoxy ether linkage (Ar-O-R) is a key structural feature of the molecule, connecting the propanenitrile side chain to the substituted benzene (B151609) ring.
The phenoxy ether bond is generally stable under neutral, basic, and weakly acidic conditions. However, like most ethers, it can be cleaved by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). mdma.chlibretexts.org
The cleavage of aryl alkyl ethers typically proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. libretexts.org The reaction mechanism can be either SN1 or SN2 at the alkyl carbon. Given that the ether involves a primary alkyl group (a propanenitrile chain), the cleavage would proceed via an SN2 mechanism. In this process, the halide ion attacks the alkyl carbon, leading to the formation of a phenol (B47542) and an alkyl halide. The C-O bond on the aromatic side is not cleaved because SN2 and SN1 reactions are unfavorable on sp²-hybridized carbons of the benzene ring. libretexts.org
Studies on related phenoxy compounds have shown that the stability of the ether linkage can be pH-sensitive. For instance, in acidic solutions with a pH below 4.6, non-enzymatic hydrolysis of similar benzoxazolyl-oxy-phenoxy ether linkages has been observed. usda.govnih.gov This suggests that under sufficiently acidic conditions, the ether bond in this compound could undergo cleavage.
| Condition | Reagent/Environment | Effect on Ether Linkage | Typical Products |
|---|---|---|---|
| Neutral | Water, neutral buffers | Stable | No reaction |
| Basic | NaOH, KOH | Stable | No reaction (hydrolysis of nitrile possible) |
| Strongly Acidic | Concentrated HBr, HI | Cleavage | 4-Bromo-2-formylphenol and 3-halopropanenitrile |
| Moderately Acidic | Aqueous acid (e.g., pH < 4.5) | Potential for slow hydrolysis usda.govnih.gov | 4-Bromo-2-formylphenol and 3-hydroxypropanenitrile |
Intramolecular Cyclization and Heterocycle Formation via Multiple Functional Groups
The strategic placement of the aldehyde, nitrile, and ether functional groups allows for various intramolecular cyclization reactions to form complex heterocyclic systems.
Chromones (4H-1-benzopyran-4-ones) are an important class of heterocyclic compounds. Their synthesis often begins with o-hydroxyacetophenones or related precursors. ijrpc.comsciforum.net The structure of this compound is closely related to precursors used in chromone synthesis.
A common and facile method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction of o-hydroxyacetophenones. sciforum.net While the target molecule itself is not a direct precursor, a related phenoxynitrile could be transformed into a chromone derivative. A plausible synthetic route could involve the following conceptual steps:
Modification of the Nitrile: The propanenitrile side chain could be hydrolyzed to a propanoic acid, which upon subsequent reactions could be cyclized.
Cleavage of the Ether: As discussed in section 3.4.1, cleavage of the ether linkage with a strong acid would yield 4-bromo-2-formylphenol. This phenol is a key intermediate.
Cyclization: The resulting o-hydroxybenzaldehyde derivative could then undergo condensation with a suitable partner containing a two-carbon unit (like an acetate (B1210297) derivative) to build the pyranone ring, a common strategy in chromone synthesis. ijrpc.com
The reaction of 3-formylchromones with active methylene (B1212753) compounds is a known method for elaborating the chromone core. mdpi.com This highlights the synthetic utility of the 2-formylphenoxy moiety in the construction of such heterocyclic systems.
The ortho positioning of the formyl group and the propanenitrile-ether side chain provides an opportunity for intramolecular reactions that form new rings fused to the existing benzene ring. The aldehyde and nitrile groups can participate in cyclization reactions to generate polycyclic nitrogen- and oxygen-containing heterocycles.
One potential pathway is an intramolecular condensation reaction. Under basic conditions, a proton on the carbon alpha to the nitrile group could be removed to generate a carbanion. This nucleophilic carbanion could then attack the electrophilic carbonyl carbon of the aldehyde group. The subsequent cyclization and dehydration would lead to the formation of a new six-membered ring containing a double bond and a nitrile group, fused to the benzene ring.
Another possibility involves the initial transformation of the nitrile group. For example, acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by an intramolecular aldol-type condensation and lactonization, could lead to the formation of a fused polycyclic lactone. Such intramolecular reactions are fundamental in the synthesis of complex natural products and other polycyclic systems. rsc.org The specific conditions (catalyst, temperature, solvent) would determine the final product structure.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, the precise connectivity and environment of atoms can be determined.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 3-(4-Bromo-2-formylphenoxy)propanenitrile is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region will show signals for the three protons on the substituted benzene (B151609) ring. The proton ortho to the bromine and meta to the formyl group is expected to appear as a doublet, while the proton between the formyl and ether linkages will likely be a doublet of doublets. The proton meta to the bromine and ortho to the ether linkage should also appear as a doublet. The aldehydic proton will be significantly deshielded and appear as a singlet in the downfield region of the spectrum. The aliphatic protons of the propanenitrile side chain will present as two triplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen and the nitrile group, respectively.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.2 | s | 1H | -CHO |
| ~7.8 | d | 1H | Ar-H |
| ~7.6 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~4.3 | t | 2H | -OCH₂- |
| ~2.9 | t | 2H | -CH₂CN |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is expected to have the highest chemical shift. The aromatic carbons will appear in the typical downfield region for substituted benzenes, with the carbon bearing the bromine atom and the oxygen-linked carbon showing characteristic shifts. The aliphatic carbons of the propanenitrile side chain, including the nitrile carbon, will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~190 | C=O (aldehyde) |
| ~160 | C-O (aromatic) |
| ~138 | C-H (aromatic) |
| ~135 | C-H (aromatic) |
| ~125 | C-CHO (aromatic) |
| ~118 | C-Br (aromatic) |
| ~117 | C≡N (nitrile) |
| ~115 | C-H (aromatic) |
| ~65 | -OCH₂- |
| ~18 | -CH₂CN |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.
Advanced NMR Techniques (e.g., ¹⁷O NMR for Oxygen Resonance Analysis)
While less common, ¹⁷O NMR spectroscopy could offer direct insight into the electronic environment of the two oxygen atoms in the molecule: the ether oxygen and the aldehydic oxygen. Due to its low natural abundance and quadrupolar nature, obtaining ¹⁷O NMR spectra can be challenging. However, the chemical shifts would be distinct for the two oxygen environments, with the aldehydic oxygen expected to resonate at a significantly different frequency compared to the ether oxygen, reflecting the differences in their bonding and electron density.
Boron-11 NMR (¹¹B NMR) for Reaction Intermediate Identification in Related Nitrile Chemistry
In the context of reactions involving the nitrile group, such as reductions with borane reagents, ¹¹B NMR spectroscopy can be a valuable tool for identifying reaction intermediates. For instance, the formation of a borane-nitrile adduct would result in a characteristic signal in the ¹¹B NMR spectrum, providing mechanistic insights into the transformation of the nitrile functionality.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Identification of Characteristic Vibrational Modes
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A sharp, medium-intensity band around 2250 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C=O stretch of the aromatic aldehyde will appear as a strong, sharp peak in the region of 1700-1680 cm⁻¹. The presence of the ether linkage will be confirmed by C-O-C stretching vibrations, typically observed in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations will be visible just above 3000 cm⁻¹, while the C-Br stretching frequency is expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3100-3000 | Medium | C-H stretch | Aromatic |
| ~2900-2800 | Medium | C-H stretch | Aldehyde (CHO) |
| ~2250 | Medium, Sharp | C≡N stretch | Nitrile |
| ~1700-1680 | Strong, Sharp | C=O stretch | Aldehyde |
| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1250-1200 | Strong | Asymmetric C-O-C stretch | Aryl Ether |
| ~1050-1000 | Medium | Symmetric C-O-C stretch | Aryl Ether |
| Below 800 | Medium-Strong | C-Br stretch | Bromoalkane |
Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in chemical analysis for determining the molecular weight and elemental formula of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a compound's elemental composition. For this compound, with the molecular formula C₁₀H₈BrNO₂, HRMS is crucial for distinguishing it from other compounds with the same nominal mass.
The technique can detect the distinct isotopic pattern of bromine, which naturally occurs as a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. This results in two major peaks in the mass spectrum for the molecular ion, separated by two mass units (M and M+2), with nearly equal intensity. The precise mass of these ions is measured and compared against the calculated theoretical mass. A close match, typically within 5 parts per million (ppm), confirms the elemental formula.
Table 1: Theoretical HRMS Data for this compound
| Ion Formula | Description | Isotope Composition | Calculated m/z |
| [C₁₀H₈⁷⁹BrNO₂ + H]⁺ | Protonated Molecular Ion (M) | ¹²C₁₀ ¹H₉ ⁷⁹Br₁ ¹⁴N₁ ¹⁶O₂ | 253.9865 |
| [C₁₀H₈⁸¹BrNO₂ + H]⁺ | Protonated Molecular Ion (M+2) | ¹²C₁₀ ¹H₉ ⁸¹Br₁ ¹⁴N₁ ¹⁶O₂ | 255.9845 |
In mass spectrometry, the molecular ion can break down into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to confirm the compound's structure. The analysis of the fragmentation pathways for this compound provides evidence for its specific arrangement of functional groups.
Key fragmentation patterns would involve the cleavage of the ether bond, loss of the formyl group, and fragmentation of the propanenitrile side chain. The presence of bromine isotopes means that any fragment containing the bromine atom will appear as a pair of peaks (M and M+2) with a two-mass-unit difference and similar intensities. docbrown.info
Plausible Fragmentation Pathways:
Loss of the formyl radical (•CHO): Cleavage of the C-CHO bond results in a significant fragment.
Loss of the propanenitrile group: Fragmentation can occur at the ether linkage, leading to the loss of the •OCH₂CH₂CN group or the formation of the [OCH₂CH₂CN]⁺ ion.
Loss of a bromine atom: Cleavage of the C-Br bond, a common fragmentation pathway for brominated aromatic compounds.
Cleavage of the ether bond: The C-O bonds of the ether can break, splitting the molecule into its aromatic and aliphatic components.
Table 2: Predicted Mass Spectrometry Fragmentation Data
| Proposed Fragment Ion Structure | Lost Neutral Fragment | Calculated m/z (for ⁷⁹Br Isotope) |
| [C₉H₈BrNO]⁺ | CHO | 227.9811 |
| [C₇H₄BrO]⁺ | C₃H₄NO | 182.9494 |
| [C₁₀H₈NO₂]⁺ | Br | 174.0550 |
| [C₆H₄BrO]⁺ | C₄H₄NO₂ | 170.9494 |
| [C₃H₄N]⁺ | C₇H₄BrO₂ | 54.0338 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. bldpharm.com This technique provides precise coordinates of each atom in the crystal lattice, revealing detailed information about molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate how the molecules pack together.
While specific experimental crystal structure data for this compound is not publicly available, a hypothetical analysis based on its molecular structure allows for the prediction of its solid-state characteristics. An X-ray crystallographic study would reveal the planarity of the benzene ring and the conformation of the flexible propanenitrile side chain relative to the aromatic core.
The arrangement of molecules in the crystal lattice (crystal packing) would be governed by a variety of non-covalent interactions. The polarity of the formyl (-CHO) and nitrile (-C≡N) groups, along with the presence of the bromine atom, would likely lead to a highly ordered structure stabilized by specific intermolecular forces.
Table 3: Potential Intermolecular Interactions in the Crystal Lattice
| Type of Interaction | Description | Potential Role in Crystal Packing |
| Dipole-Dipole Interactions | Occur between the polar C=O bond of the formyl group and the C≡N bond of the nitrile group. | Major contributor to the cohesion of the crystal lattice, orienting molecules in a head-to-tail fashion. |
| Halogen Bonding | The electropositive region on the bromine atom (σ-hole) can interact with electronegative atoms like oxygen or nitrogen. | Directs the assembly of molecules, potentially forming linear chains or sheets. |
| π-π Stacking | Interactions between the electron clouds of adjacent aromatic rings. | Leads to the stacking of benzene rings, often in a parallel-displaced or T-shaped arrangement. |
| C-H···O/N Hydrogen Bonds | Weak hydrogen bonds can form between aromatic or aliphatic C-H groups and the oxygen or nitrogen atoms. | Further stabilizes the three-dimensional network structure. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of computational quantum chemistry, used to predict the electronic structure of molecules. This approach allows for the detailed study of various chemical and physical properties. However, no specific DFT studies for 3-(4-Bromo-2-formylphenoxy)propanenitrile were found in the surveyed literature.
Elucidation of Reaction Mechanisms, Intermediates, and Transition States
A primary application of DFT is the mapping of reaction pathways. This involves calculating the energies of reactants, products, and any intermediates, as well as the transition states that connect them. Such calculations are crucial for understanding how a reaction proceeds, its feasibility, and its rate. For instance, DFT could be used to model reactions involving the formyl (-CHO) or nitrile (-CN) groups of this compound, but no such specific mechanistic studies have been published.
Prediction of Electronic Properties and Molecular Orbitals
DFT calculations can determine key electronic properties, such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and stability. Analysis of these orbitals would indicate the most likely sites for nucleophilic or electrophilic attack. While this is a standard computational analysis, the specific HOMO-LUMO energies and orbital distributions for this compound are not available in existing literature.
Conformational Analysis
Molecules with rotatable bonds, such as the ether linkage and the propanenitrile side chain in this compound, can exist in various spatial arrangements or conformations. DFT can be used to calculate the relative energies of these different conformers to identify the most stable (lowest energy) structures. This information is vital for understanding the molecule's three-dimensional shape, which influences its physical properties and biological interactions. A conformational analysis for this specific compound has not been reported.
Mechanistic Studies
Mechanistic studies combine theoretical calculations with experimental data to provide a complete picture of a chemical reaction.
Kinetic Investigations and Linear Free Energy Relationships (LFER)
Kinetic studies measure the rates of chemical reactions. When performed on a series of related compounds, the data can be used to establish Linear Free Energy Relationships (LFER), which correlate reaction rates with molecular structure. This provides insight into the reaction mechanism. There are no published kinetic investigations or LFER studies involving this compound.
Experimental Probes for Reaction Intermediates (e.g., Radical Clocks, Spectroscopic Monitoring)
Identifying short-lived reaction intermediates is a significant challenge in mechanistic chemistry. Experimental techniques are often employed to trap or detect these species.
Radical Clocks: These are molecules that undergo a predictable rearrangement at a known rate if a radical intermediate is formed. The presence of rearranged products can confirm a radical mechanism and help determine the lifetime of the intermediate.
Spectroscopic Monitoring: Techniques like UV-Vis, NMR, or IR spectroscopy can be used to monitor a reaction in real-time, potentially allowing for the direct observation of intermediate species.
No experimental studies using these or other probes to investigate reaction intermediates for this compound have been documented in the available scientific literature.
Isomerization Pathways (e.g., Photo-induced processes relevant to related compounds)
While direct computational studies on the isomerization pathways of this compound are not extensively available in the current body of scientific literature, theoretical investigations into related aromatic compounds, particularly substituted benzaldehydes and aromatic nitriles, provide a framework for predicting potential isomerization mechanisms. Photo-induced processes are a significant area of study for aromatic molecules, often leading to transient isomeric states or permanent structural rearrangement.
Theoretical methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools for exploring the potential energy surfaces of molecules in both their ground and excited states. mdpi.com For a molecule like this compound, these computational approaches could elucidate the pathways for photoisomerization. High-level ab initio methods, including the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2), are employed to accurately describe the complex electronic rearrangements that occur during photochemical reactions, including the identification of conical intersections that facilitate non-radiative decay and isomerization. rsc.org
One potential isomerization pathway for aromatic aldehydes involves the temporary conversion of the aldehyde group. For instance, in related compounds, excited-state intramolecular proton transfer (ESIPT) has been observed, where a proton is transferred from a hydroxyl group to the carbonyl oxygen. researchgate.net While this compound lacks a hydroxyl group for such a direct transfer, photo-excitation could induce charge separation and conformational changes, leading to different rotamers or geometric isomers.
Furthermore, the aromatic ring itself can undergo photo-induced isomerization. Studies on other aromatic systems have shown the formation of Dewar isomers and benzvalene (B14751766) isomers upon UV irradiation. mdpi.com These valence isomers are high-energy structures that can revert to the original aromatic form or rearrange to other isomers. The substituents on the benzene (B151609) ring, such as the bromo, formyl, and propanenitrile ether groups, would be expected to significantly influence the energetics and probabilities of these pathways.
The nitrile group can also participate in cycloaddition reactions, which represent a form of chemical isomerization. numberanalytics.com While typically considered in the context of intermolecular reactions, intramolecular cycloadditions could be explored computationally, especially in the excited state.
The table below summarizes potential isomerization pathways that could be investigated for this compound based on studies of related compounds, along with the computational methods suitable for their study.
| Potential Isomerization Pathway | Description | Relevant Computational Methods |
| Rotational Isomerism | Rotation around the C-O ether linkage or the C-C bond connecting the formyl group to the ring, potentially favored in the excited state. | DFT, TD-DFT |
| Valence Isomerization | Photo-induced formation of high-energy isomers like Dewar benzene or benzvalene structures. | CASSCF, MS-CASPT2 |
| Cis-Trans Isomerization (hypothetical) | If the molecule were part of a larger system with a double bond, photo-induced cis-trans isomerization would be a key pathway. nih.gov For the isolated molecule, this is less relevant but important in the broader context of photoswitchable molecules. nih.govrsc.orgchemrxiv.org | DFT, TD-DFT, Path Sampling Methods |
| Intramolecular Cycloaddition | Potential for the nitrile or formyl group to react with the aromatic ring in an excited state. | DFT, CASSCF |
It is important to note that this discussion is based on analogies with other molecules. Detailed computational studies, including calculations of transition state energies and excited-state dynamics, would be necessary to confirm the actual isomerization pathways available to this compound. mdpi.comrsc.org Such studies would provide valuable insights into the photophysical properties and potential applications of this compound in materials science and photochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
